molecular formula C11H10ClNOS B12129943 4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazole

4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazole

Cat. No.: B12129943
M. Wt: 239.72 g/mol
InChI Key: UKFJYBYEVLAXDK-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, which is attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazole typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Oxidized thiazole derivatives

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted phenyl thiazole derivatives

Scientific Research Applications

4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The thiazole ring itself can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-oxazole: Similar structure but with an oxygen atom in place of sulfur.

    4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-imidazole: Similar structure but with an additional nitrogen atom in the ring.

    4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-pyrazole: Similar structure but with two nitrogen atoms in the ring.

Uniqueness

4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazole is unique due to the presence of both sulfur and nitrogen in its ring structure, which can impart distinct chemical and biological properties compared to its oxygen or nitrogen analogs

Properties

Molecular Formula

C11H10ClNOS

Molecular Weight

239.72 g/mol

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C11H10ClNOS/c1-7-13-10(6-15-7)8-3-4-11(14-2)9(12)5-8/h3-6H,1-2H3

InChI Key

UKFJYBYEVLAXDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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